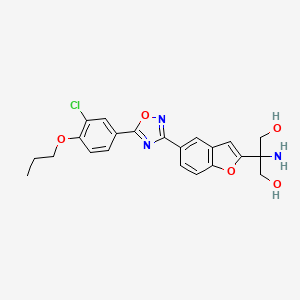

2-Amino-2-(5-(5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl)benzofuran-2-yl)propane-1,3-diol

Vue d'ensemble

Description

AKP-11 is an agonist of sphingosine-1-phosphate receptor 1 (S1P1) with an EC50 value of 0.047 μM for [35S]GTPγS binding to CHO-K1 cell membranes expressing the human receptor. It decreases surface expression of S1P1 and increases phosphorylation of Akt and ERK in CHO cells expressing S1P1-HA when used at a concentration of 100 nM. AKP-11 (1.3 and 3 mg/kg) reduces protein levels of IFN-γ and IL-17 in spinal cord tissue and decreases disease severity in a rat model of experimental autoimmune encephalomyelitis (EAE). It decreases peripheral counts of total lymphocytes and total, CD4+, CD8+, and CD26L+ T cells in an EAE rat model, as well as in healthy control animals, when administered at a dose of 1.3 mg/kg.

AKP-11 is A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis. AKP-11 is the next generation of S1P1 agonist with immunomodulatory activities in cell culture model and for therapeutic efficacy against an animal model of MS, i.e. experimental autoimmune encephalomyelitis (EAE) but without the adverse effects observed with FTY720.

Applications De Recherche Scientifique

- Unlike FTY720, AKP-11 directly activates S1P1 and causes milder, reversible lymphopenia. It also has reduced adverse effects on bradycardia and lung vascular leaks .

- AKP-11 downregulates cytokines implicated in pruritic skin conditions, making it a promising candidate for managing skin inflammation .

Multiple Sclerosis (MS) Treatment

Pruritus and Inflammatory Skin Diseases

Arthritis and Autoimmune Diseases

Mécanisme D'action

Target of Action

AKP-11, also known as 2-Amino-2-(5-(5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl)benzofuran-2-yl)propane-1,3-diol, primarily targets the Sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte egress from lymphoid organs .

Mode of Action

AKP-11 acts as a direct agonist of S1P1 . Upon binding to S1P1, AKP-11 is internalized and activates intracellular AKT and ERKs cellular signaling pathways . Unlike FTY720, another S1P1 agonist, AKP-11 mediated S1P1 downregulation is independent of sphingosine kinase activity .

Biochemical Pathways

The activation of S1P1 by AKP-11 leads to the internalization of the receptor and the activation of downstream signaling pathways, including the AKT and ERKs pathways . These pathways play a key role in cell survival, proliferation, and migration.

Result of Action

The activation of S1P1 by AKP-11 leads to a decrease in lymphocyte egress, resulting in lymphopenia . This effect is similar to that of FTY720 but is milder and reversible with AKP-11 . This suggests that AKP-11 may have a therapeutic effect in conditions where reducing lymphocyte migration is beneficial, such as in autoimmune disorders .

Action Environment

The action of AKP-11 can be influenced by the environment in which it is administered. For instance, it has been shown to be safe and well-tolerated in two Phase-1 studies when applied to subjects with psoriasis and atopic dermatitis . The efficacy of AKP-11 in these studies suggests that the topical application in a skin environment is conducive to its action .

Propriétés

IUPAC Name |

2-amino-2-[5-[5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O5/c1-2-7-29-18-6-4-14(9-16(18)23)21-25-20(26-31-21)13-3-5-17-15(8-13)10-19(30-17)22(24,11-27)12-28/h3-6,8-10,27-28H,2,7,11-12,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNUTRJSCOJJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(5-(5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl)benzofuran-2-yl)propane-1,3-diol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)